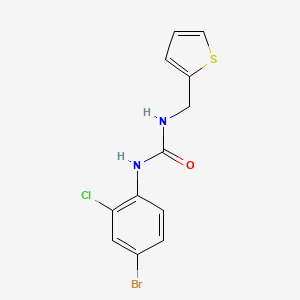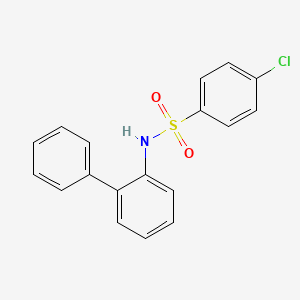![molecular formula C9H9N5O B5741505 1-[5-AMINO-3-(3-PYRIDYL)-1H-1,2,4-TRIAZOL-1-YL]-1-ETHANONE](/img/structure/B5741505.png)
1-[5-AMINO-3-(3-PYRIDYL)-1H-1,2,4-TRIAZOL-1-YL]-1-ETHANONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[5-Amino-3-(3-pyridyl)-1H-1,2,4-triazol-1-yl]-1-ethanone is a heterocyclic compound that features a pyridine ring fused with a triazole ring. This compound is of significant interest due to its potential applications in medicinal chemistry and its unique structural properties. The presence of both pyridine and triazole moieties makes it a versatile scaffold for the development of various bioactive molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-amino-3-(3-pyridyl)-1H-1,2,4-triazol-1-yl]-1-ethanone typically involves the reaction of aminoguanidine hydrochloride with pyridinecarboxylic acids under acidic conditions . The process can be optimized by adjusting the molar ratio of reagents, temperature, and reaction duration to maximize yield .
Industrial Production Methods: Industrial production methods for this compound often involve a one-pot synthesis approach, which simplifies the process and reduces costs. This method includes the conjugate addition of an enamine to an alkynone followed by thermal cyclodehydration .
Analyse Chemischer Reaktionen
Types of Reactions: 1-[5-Amino-3-(3-pyridyl)-1H-1,2,4-triazol-1-yl]-1-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halides and nucleophiles are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .
Wissenschaftliche Forschungsanwendungen
1-[5-Amino-3-(3-pyridyl)-1H-1,2,4-triazol-1-yl]-1-ethanone has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-[5-amino-3-(3-pyridyl)-1H-1,2,4-triazol-1-yl]-1-ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pyridine and triazole rings play crucial roles in these interactions by providing sites for hydrogen bonding and hydrophobic interactions .
Vergleich Mit ähnlichen Verbindungen
3-(3-Pyridyl)-1H-1,2,4-triazole: Shares the triazole and pyridine moieties but lacks the ethanone group.
5-Amino-1-phenyl-3-(3-pyridyl)pyrazole: Contains a pyrazole ring instead of a triazole ring.
3-Pyridyl-substituted 5-amino-1,2,4-triazoles: Similar structure but with different substituents on the triazole ring.
Uniqueness: 1-[5-Amino-3-(3-pyridyl)-1H-1,2,4-triazol-1-yl]-1-ethanone is unique due to the presence of both the pyridine and triazole rings, which confer distinct chemical and biological properties. This dual-ring system enhances its versatility as a scaffold for drug development and other applications .
Eigenschaften
IUPAC Name |
1-(5-amino-3-pyridin-3-yl-1,2,4-triazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O/c1-6(15)14-9(10)12-8(13-14)7-3-2-4-11-5-7/h2-5H,1H3,(H2,10,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHPZRDCUYCXDBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(=NC(=N1)C2=CN=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[(2,6-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-nitrobenzoate](/img/structure/B5741424.png)
![(3-Nitrophenyl)methyl 2-[(2-phenylacetyl)amino]acetate](/img/structure/B5741441.png)
![4-butyl-5-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-13-(methoxymethyl)-11-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B5741448.png)


![1-[4-(2,5-Dimethoxyphenyl)sulfonylpiperazin-1-yl]-3-methylbutan-1-one](/img/structure/B5741465.png)


![7-{[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5741489.png)

![2-methyl-N-[(6-methylpyridin-2-yl)carbamothioyl]-3-nitrobenzamide](/img/structure/B5741513.png)
![3-phenyl-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B5741521.png)

![2-({[(2E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}amino)benzamide](/img/structure/B5741544.png)
